molecular formula C8H5N3O4 B11789922 5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B11789922
M. Wt: 207.14 g/mol
InChI Key: UPPZJMHDJSPKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a high-purity chemical reagent designed for research applications in drug discovery and medicinal chemistry. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties and its presence in a wide spectrum of biologically active molecules . The 1,2,4-oxadiazole ring is valued for its ability to mimic ester and amide functionalities while offering improved metabolic stability, making it a versatile building block in the design of novel pharmaceutical agents . The molecular structure integrates a hydroxypyridine moiety, which can serve as a key pharmacophore, potentially enabling interactions with various enzymatic targets. This compound is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate for developing potential therapeutics. Researchers can utilize this material in areas such as anticancer, antiviral, and antibacterial research, given the demonstrated activities of analogous 1,2,4-oxadiazole derivatives . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should consult the product's Safety Data Sheet (SDS) and handle it in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

5-(6-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-5-2-1-4(3-9-5)7-10-6(8(13)14)11-15-7/h1-3H,(H,9,12)(H,13,14)

InChI Key

UPPZJMHDJSPKGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Amidoxime Intermediates

The amidoxime pathway is a widely utilized method for constructing 1,2,4-oxadiazoles. In this approach, 2-cyano-6-hydroxypyridine-3-carboxamide is reacted with hydroxylamine to form a bis-amidoxime intermediate, which undergoes cyclization upon treatment with acylating agents. For example, trifluoroacetic anhydride (TFAA) in dichloroethane at reflux efficiently promotes intramolecular cyclization, yielding the target oxadiazole .

Key Reaction Conditions

  • Substrate : 2-cyano-6-hydroxypyridine-3-carboxamide

  • Reagents : Hydroxylamine hydrochloride (NH2_2OH·HCl), potassium hydroxide (KOH), TFAA

  • Solvent : Methanol (MeOH) for amidoxime formation; dichloroethane (DCE) for cyclization

  • Yield : 71% for analogous trifluoromethyl-substituted oxadiazoles

Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbon of the nitrile group, followed by dehydration. Electron-withdrawing groups on the acylating agent (e.g., CF3_3) enhance cyclization efficiency by stabilizing the transition state .

Hydrazide-Based Cyclodehydration

An alternative route involves the synthesis of 6-hydroxypyridine-3-carboxylic acid hydrazide , which is condensed with a nitrile derivative under acidic conditions. This method, adapted from protocols for quinoline-oxadiazole hybrids, employs phosphoryl chloride (POCl3_3) as a cyclizing agent .

Experimental Protocol

  • Esterification : 6-Hydroxypyridine-3-carboxylic acid is converted to its ethyl ester using ethanol and H2_2SO4_4.

  • Hydrazide Formation : The ester reacts with excess hydrazine hydrate to yield the carbohydrazide.

  • Cyclization : The hydrazide is treated with POCl3_3 at reflux to form the oxadiazole ring .

Optimization Data

StepConditionsYield (%)
EsterificationH2_2SO4_4, EtOH, 6 h85–90
Hydrazide SynthesisNH2_2NH2_2, EtOH, 24 h78–82
CyclizationPOCl3_3, 3 h53–60

This method avoids harsh reagents but requires careful control of stoichiometry to prevent over-acylation .

Direct Coupling of Preformed Oxadiazoles

A fragment-based strategy involves coupling a pre-synthesized 1,2,4-oxadiazole-3-carboxylic acid derivative with 6-hydroxypyridine. For instance, 5-chloro-1,2,4-oxadiazole-3-carbonyl chloride can react with 6-hydroxypyridine in the presence of a base like triethylamine (Et3_3N) .

Synthetic Advantages

  • Enables modular assembly of complex structures.

  • Avoids regioselectivity challenges inherent in cyclization methods.

Limitations

  • Requires protection/deprotection of the hydroxypyridine -OH group to prevent side reactions.

  • Lower yields (45–50%) due to competing hydrolysis .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization. A mixture of 6-hydroxypyridine-3-carboxylic acid and thiosemicarbazide in dimethylformamide (DMF) undergoes microwave-assisted cyclization at 150°C for 15 minutes, achieving yields of 68–72% .

Comparative Analysis

ParameterConventional MethodMicrowave Method
Reaction Time3–6 h15 min
Yield (%)53–6068–72
Purity (HPLC)90–92%95–98%

Microwave methods reduce side products and improve reproducibility .

Catalytic Cyclization Using Transition Metals

Palladium-catalyzed cross-coupling has been explored for introducing the hydroxypyridine moiety post-cyclization. For example, Suzuki-Miyaura coupling of 5-bromo-1,2,4-oxadiazole-3-carboxylic acid with 6-hydroxypyridine-3-boronic acid achieves regioselective functionalization .

Reaction Schema

5-Bromo-oxadiazole+6-HO-pyridine-BpinPd(PPh3)4,Na2CO3Target Compound\text{5-Bromo-oxadiazole} + \text{6-HO-pyridine-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound}

Performance Metrics

  • Catalyst Loading: 5 mol% Pd(PPh3_3)4_4

  • Yield: 65–70%

  • Turnover Number (TON): 13–14

This method is ideal for late-stage diversification but suffers from high catalyst costs .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioavailability:

text
R-OH + Compound → R-O-CO-(oxadiazole-pyridine) + H₂O
  • Conditions : Acid catalysts (e.g., H₂SO₄, HCl) in refluxing ethanol/methanol.

  • Example : Reaction with ethanol produces ethyl 5-(6-hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate, a precursor for further derivatization.

Acylation of Hydroxypyridine Moiety

The hydroxyl group on the pyridine ring reacts with acylating agents to form esters or ethers:
Mechanism :

  • Nucleophilic attack by the hydroxyl oxygen on the acyl chloride.

  • Base-assisted deprotonation (e.g., pyridine) to stabilize intermediates .

ReagentProductYieldConditions
Trifluoroacetic anhydrideTrifluoroacetylated derivative61%CH₂Cl₂, reflux
Acetyl chlorideAcetylated pyridine-oxadiazole hybrid46–71%120°C, 18 h

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic displacement reactions:

  • With alkyl halides : Forms ether derivatives under basic conditions (e.g., K₂CO₃).

  • With amines : Produces amino-substituted analogs via Mitsunobu or Ullmann coupling .

Example :

text
Compound + CH₃I → 5-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cyclization and Heterocycle Formation

The oxadiazole ring facilitates cyclization with bifunctional reagents:

  • With hydrazines : Forms fused triazole or tetrazole systems .

  • With thioureas : Generates thiadiazole hybrids under oxidative conditions (I₂/KI) .

Notable Pathway :

text
Compound + CS₂ → Thiadiazolo-oxadiazole derivative (via thiocarbamate intermediate)[3]

Biological Target Interactions

The compound modulates enzymatic activity through non-covalent interactions:

Target EnzymeBinding ModeBiological Effect
Carbonic Anhydrase IXCoordination via pyridine-OH and carboxylic acidAnticancer (IC₅₀: 89 pM)
HDAC-1Hydrogen bonding with oxadiazole N/OApoptosis induction (IC₅₀: 8.2 nM)

Mechanistic Insight :

  • The carboxylic acid group chelates metal ions in enzyme active sites .

  • π-π stacking between the oxadiazole ring and aromatic residues enhances binding .

Redox Reactions

The hydroxypyridine unit undergoes oxidation:

  • Oxidation : Forms pyridine N-oxide derivatives using H₂O₂ or KMnO₄.

  • Reduction : Catalytic hydrogenation saturates the oxadiazole ring, altering electronic properties.

This compound’s multifunctional architecture enables its use in synthesizing pharmacologically active derivatives, particularly in oncology and anti-inflammatory drug development. Recent advances in room-temperature cyclization methods (e.g., NBS/DBU systems) further enhance its synthetic utility .

Scientific Research Applications

5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The oxadiazole ring can interact with various enzymes, potentially inhibiting their function and affecting cellular pathways.

Comparison with Similar Compounds

Key Observations :

  • The 6-hydroxypyridin-3-yl substituent introduces a polar, hydrogen-bond-donating group absent in derivatives like 5-(2-ethoxyphenyl) or 5-(3-bromophenyl), which have lipophilic or electron-withdrawing groups .
  • The carboxylic acid moiety at position 3 is conserved across these compounds, suggesting shared reactivity in esterification or salt formation .

Enzyme Inhibition

  • 5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid : Pyridine-containing oxadiazoles are explored as xanthine oxidase inhibitors, though activity depends on substituent electronic properties .

Metabolic Stability

The 6-hydroxypyridine group may increase metabolic liability compared to halogenated (e.g., 5-(5-chlorothiophen-2-yl)) or alkylated derivatives. However, hydroxyl groups can also enhance solubility, balancing pharmacokinetic profiles .

Biological Activity

5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on various studies.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, a series of substituted 1,2,4-oxadiazoles were evaluated for their antiproliferative effects against various cancer cell lines. Notably, compounds with the oxadiazole core exhibited significant cytotoxicity against human colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells. The mechanism of action was linked to the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT-1160.48Topoisomerase I inhibition
This compoundHeLa0.78Induction of apoptosis
DoxorubicinHCT-1160.19DNA intercalation

The presence of electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance biological activity significantly. In particular, modifications in the chemical structure can lead to improved potency against cancer cell lines compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. A recent investigation evaluated their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited notable antibacterial activity and were effective in inhibiting biofilm formation.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundE. coli32
This compoundS. aureus16
Reference AntibioticVancomycin8

The mechanism by which these compounds exert their antimicrobial effects is hypothesized to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Case Studies

In a study conducted by Kucukoglu et al., a series of oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The findings revealed that certain modifications significantly enhanced cytotoxicity compared to traditional agents like 5-fluorouracil . Another study demonstrated that specific oxadiazole derivatives could act as selective inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.